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Compound of Interest

Compound Name: Murrangatin diacetate

Cat. No.: B15593814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the natural coumarin, Murrangatin, and its

synthetic diacetate derivative. The analysis focuses on their structure-activity relationship

(SAR), particularly concerning their potential as anti-angiogenic agents. While experimental

data for Murrangatin is available, data for its diacetate derivative is limited. Therefore, this

comparison draws upon established principles of coumarin chemistry and pharmacology to

infer the likely impact of acetylation on biological activity.

Chemical Structures and Properties
Murrangatin is a naturally occurring coumarin that has been investigated for its anti-cancer

properties.[1][2] Its diacetate derivative is synthesized by the acetylation of its two hydroxyl

groups. This structural modification is expected to increase the lipophilicity of the molecule,

which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as

well as its interaction with biological targets.
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Compound Chemical Formula Molar Mass
Key Structural
Features

Murrangatin C15H16O5 276.28 g/mol
Coumarin backbone

with a diol group.[3]

Murrangatin Diacetate C19H20O7 364.36 g/mol

Coumarin backbone

with two acetylated

hydroxyl groups.

Biological Activity: Anti-Angiogenic Effects
Experimental evidence has demonstrated that Murrangatin possesses anti-angiogenic

properties.[1][2] This activity is primarily attributed to its ability to inhibit the AKT signaling

pathway, a critical pathway in cell survival and proliferation.[1][2]

Murrangatin: An Inhibitor of Angiogenesis
Studies have shown that Murrangatin can inhibit the proliferation of lung cancer cells and

suppress angiogenesis.[1][2] The anti-angiogenic effect is mediated, at least in part, by the

inhibition of AKT phosphorylation.[1][2]

Murrangatin Diacetate: A Postulated Activity Profile
Direct experimental data on the anti-angiogenic activity of Murrangatin diacetate is not readily

available in the current literature. However, the structure-activity relationships of coumarin

derivatives suggest that the acetylation of phenolic hydroxyl groups can have a significant

impact on their biological activity.

The presence of free hydroxyl groups on the coumarin scaffold is often associated with

antioxidant and anti-proliferative activities. The conversion of these hydroxyls to acetate esters

may lead to a decrease in these specific activities. Conversely, the increased lipophilicity of the

diacetate derivative could potentially enhance its cell membrane permeability, which might alter

its overall pharmacological profile. Further experimental validation is required to ascertain the

precise anti-angiogenic potential of Murrangatin diacetate.

Signaling Pathway: Murrangatin's Inhibition of AKT
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Murrangatin has been shown to exert its anti-angiogenic effects by targeting the PI3K/AKT

signaling pathway. Specifically, it inhibits the phosphorylation of AKT, a key downstream

effector in this pathway that promotes cell survival and proliferation.
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Caption: Murrangatin's inhibitory effect on the AKT signaling pathway.

Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-

angiogenic activity of compounds like Murrangatin.

Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like

structures, a hallmark of angiogenesis.

Workflow:

HUVEC Tube Formation Assay Workflow
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Caption: Workflow for the HUVEC tube formation assay.

Detailed Protocol:

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of

Matrigel.

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80-90%

confluency. Harvest the cells and resuspend them in a serum-free medium containing the

test compound (Murrangatin or Murrangatin diacetate) at various concentrations. A vehicle

control (e.g., DMSO) should be included.
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Seeding: Seed the HUVECs (e.g., 1.5 x 10^4 cells/well) onto the solidified Matrigel.

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

Visualization and Quantification: Observe the formation of tube-like structures using an

inverted microscope. Capture images and quantify the extent of tube formation by measuring

parameters such as total tube length, number of junctions, and number of branches using

image analysis software.

Western Blot Analysis for AKT Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated AKT (p-AKT), the

activated form of the protein.

Workflow:
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Caption: Workflow for Western blot analysis of AKT phosphorylation.
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Detailed Protocol:

Cell Treatment and Lysis: Treat HUVECs with Murrangatin or its diacetate derivative at

various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA

protein assay.

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) membrane.

Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in

Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with a primary antibody specific for

phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C. Subsequently, incubate with

a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence

(ECL) substrate and an imaging system. Quantify the band intensities using densitometry

software. Normalize the p-AKT signal to total AKT and a loading control (e.g., β-actin or

GAPDH).

Conclusion
Murrangatin has demonstrated clear anti-angiogenic activity mediated by the inhibition of the

AKT signaling pathway. The structure-activity relationship suggests that its diol moiety is likely

crucial for this activity. While the diacetate derivative of Murrangatin has been synthesized, its

biological activity remains to be experimentally determined. Based on the general principles of

coumarin pharmacology, acetylation of the hydroxyl groups may alter its biological profile,

potentially reducing its anti-proliferative and antioxidant effects while possibly enhancing its
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cellular uptake due to increased lipophilicity. Further in-vitro and in-vivo studies are essential to

fully elucidate the anti-angiogenic potential of Murrangatin diacetate and to provide a direct

comparison with its parent compound. This will be critical for any future drug development

efforts centered on this class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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